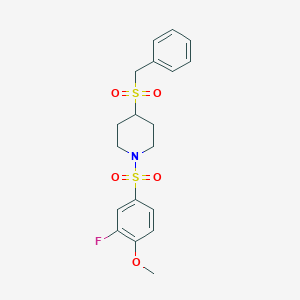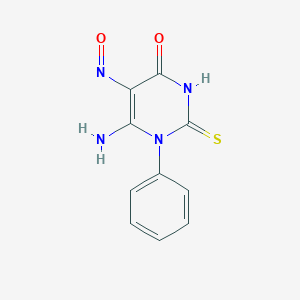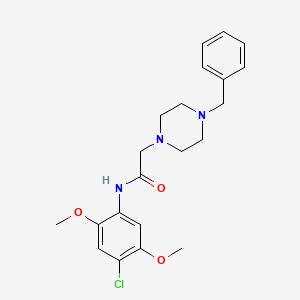![molecular formula C14H19NO B3012192 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol CAS No. 1852047-62-1](/img/structure/B3012192.png)
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a chiral compound that belongs to the class of beta-adrenergic agonists. The compound is also known as Clenbuterol, and it has been used as a bronchodilator for the treatment of asthma and other respiratory disorders. However, the use of Clenbuterol as a performance-enhancing drug is prohibited in many sports due to its stimulant and anabolic effects.
作用机制
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol acts as a beta-adrenergic agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This activation leads to the stimulation of the sympathetic nervous system, which results in an increase in heart rate, blood pressure, and bronchodilation. The compound also has anabolic effects, which means that it promotes muscle growth and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol are varied and depend on the dose and duration of exposure. The compound has been shown to increase heart rate, blood pressure, and cardiac output. It also has bronchodilator effects, which means that it relaxes the smooth muscles of the airways and improves breathing. Additionally, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been shown to have anabolic effects, which means that it promotes muscle growth and protein synthesis.
实验室实验的优点和局限性
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has several advantages for lab experiments. It has been extensively studied, and its effects are well-documented. Additionally, it is relatively easy to synthesize and is commercially available. However, there are also limitations to its use in lab experiments. The compound is known to have stimulant and anabolic effects, which can complicate the interpretation of results. Additionally, the compound has been banned in many sports, which limits its use in certain experiments.
未来方向
There are several future directions for the study of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol. One area of research is the development of new analogs of the compound with improved selectivity and efficacy. Another area of research is the study of the compound's effects on different tissues and organs, such as the liver and kidneys. Additionally, the compound's potential use in the treatment of muscle wasting disorders and heart failure warrants further investigation. Finally, the compound's potential as a performance-enhancing drug and its effects on athletic performance require further study.
In conclusion, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol is a compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.
合成方法
The synthesis of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol involves the reaction of 4-amino-3-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reductive amination reaction with 2-butanone and sodium borohydride. The final product is obtained after purification using column chromatography.
科学研究应用
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been studied extensively for its potential applications in the field of medicine. It has been shown to have bronchodilator effects and has been used for the treatment of asthma and other respiratory disorders. The compound has also been investigated for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models. Additionally, 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has been studied for its potential use in the treatment of muscle wasting disorders, as it has been shown to have anabolic effects.
属性
IUPAC Name |
3-methyl-1-phenyl-2-(prop-2-ynylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-13(11(2)3)14(16)12-8-6-5-7-9-12/h1,5-9,11,13-16H,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPPCYAIRPLLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)
![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)


![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)
![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)

